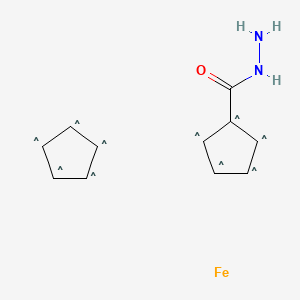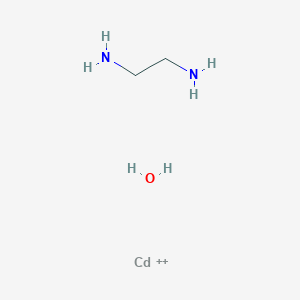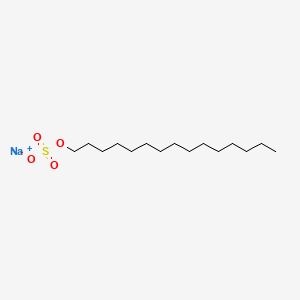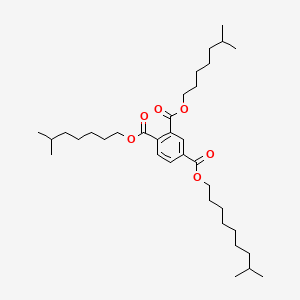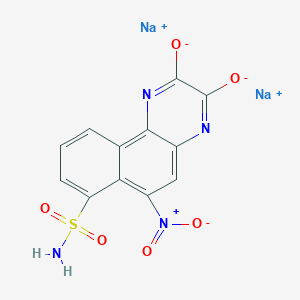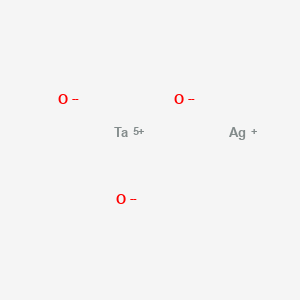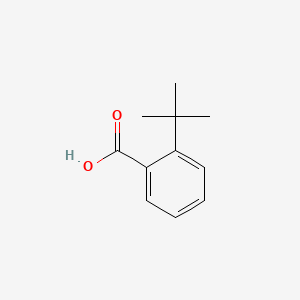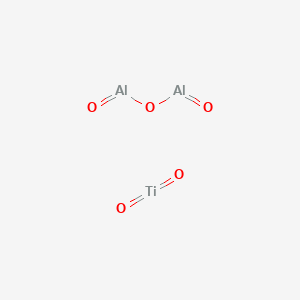
Aluminum oxide-titanium oxide
Übersicht
Beschreibung
Aluminum oxide, also known as alumina, is a chemical compound of aluminum and oxygen with the chemical formula Al2O3 . It is the most commonly occurring of several aluminum oxides . Titanium dioxide, on the other hand, is a naturally occurring oxide of titanium with the chemical formula TiO2 . When combined, these two compounds can form a composite material that exhibits unique properties, making it useful in various applications .
Synthesis Analysis
Aluminum oxide and titanium dioxide can be synthesized through various methods. For instance, aluminum oxide-titanium dioxide blend can be produced through a process that involves cohydrolysis of Al (OsecBu) 3 and Ti (OBu) 4 . Another method involves co-precipitation of metal salts with polyvinylpyrrolidone (PVP) in alkaline solution, along with dehydration .
Molecular Structure Analysis
The molecular structure of aluminum oxide-titanium oxide composites can be analyzed using various techniques such as dynamic light scattering (DLS), nanoparticle tracking analysis (NTA), and inductively coupled plasma mass spectrometry in the single particle mode (SP-ICP-MS) . These techniques can provide information about the particle’s hydrodynamic diameter and size distribution .
Chemical Reactions Analysis
The chemical reactions involving aluminum oxide and titanium dioxide can be complex. For instance, the surface chemistry at the interface between the two oxide layers can involve the reduction of titanium atoms from Ti 4+ to Ti 3+ upon dosing of trimethylaluminium .
Physical And Chemical Properties Analysis
Aluminum oxide is known for its high hardness, thermal stability, biocompatibility, surface functionalization, and electrical insulation . Titanium dioxide, on the other hand, is known for its excellent light-scattering properties . When combined, these two compounds can exhibit unique physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Electron Energy Loss Studies : Aluminum oxide and titanium have been studied for their interactions with chemisorbed species using high-resolution electron-loss-spectroscopy, demonstrating simultaneous formation of overlayer and underlayer oxygen during initial oxidation of aluminum (Erskine, 1983).
Photovoltaic Applications : Nano titanium oxide loaded in a polyaniline matrix shows improved performance in photovoltaic cells, with increased power conversion efficiency, particularly in the visible region (Katore, Yawale, & Yawale, 2015).
Industrial Applications of Titanium Nitride-Aluminium Oxide Composite : This composite material, due to its resistance to thermal degradation, anti-wear, and anti-abrasion properties, finds potential in various industrial applications. Its characteristic features have been explored through Taguchi methodology and optimized using Genetic algorithm-based Pareto optimization search (Mitra, Sarkar, Paul, Bhaduri, & Biswas, 2011).
Biomaterial Applications : Research on aluminum oxide membranes in the realm of biomaterials, particularly focusing on the use of titanium alloys as cathodes in the aluminum anodizing process, has been explored. This includes studying the growth process of oxide layers and their potential as alternative materials in biomaterial replacement (Setyarini, Gapsari, & Purnomo, 2018).
Nanoparticle Applications in Construction : Aluminum oxide and titanium dioxide are among the most widely used nanoparticles in the construction sector. Their applications in construction promise extraordinary physical and chemical properties for modified materials, as well as implications for health and environmental safety (Mohajerani et al., 2019).
Combustion Enhancement in Energetic Composites : The addition of nano titanium powders to aluminum/iodine pentoxide composites has shown significant enhancement in the reactivity of these thermites, demonstrating its potential in tuning energetic behavior and iodine release temperature (Zhao et al., 2020).
Nanophotonic Applications : The use of transparent conducting oxides, including aluminum oxide and titanium nitride, in nanophotonic devices shows promise due to their low-losses, dynamic modulation, and novel low-index properties. This includes applications in all-optical, ultrafast switching and plasmonic systems (Boltasseva et al., 2019).
Dental Implants : Aluminum oxide coatings on titanium implants using thermal spraying processes have been studied to increase their mechanical properties, thereby enhancing the durability and longevity of dental implants (Karunakaran, Jeyachandran, & Venkatachalapathy, 2015).
Oxide Layer Formation on Titanium Surface : The oxidation process at different temperatures impacts the morphology and tribological properties of oxide layers formed on titanium surfaces, which is significant for biomedical and engineering applications (Aniołek, Kupka, & Barylski, 2016).
Interfacial Reactions in Metal Joining : Studies on the interfacial reactions between titanium films and single crystal α-Al2O3, which are crucial in active metal brazing methods, have revealed important insights into the reduction of Al2O3 by titanium and the formation of intermetallic compounds (Koyama, Arai, Suenaga, & Nakahashi, 1993).
Formation of Oxide Nanoparticles in Combustion : The characteristics of oxide nanoparticles formed in the combustion of aluminum and titanium microparticles have been explored to understand the mutual influence on the formation of disperse oxide (Glotov & Zarko, 2016).
Thermophysical Properties of Hybrid Nanofluid : Research on synthesizing aluminum oxide nanoparticles on titanium oxide surfaces for thermophysical property modification demonstrates significant improvements in thermal conductivity and viscosity, indicating potential applications in nanofluid technologies (Nasirzadehroshenin et al., 2020).
Photocatalysis Applications : Titanium-aluminum binary metal oxides have shown enhanced photocatalytic activity in hydrogenation reactions and isomerization processes, indicating their potential use in photocatalysis and environmental applications (Anpo et al., 1988).
Catalytic Support : Aluminum oxide and titanium oxide are widely used as catalytic support due to their properties, finding applications in chemical processes, photocatalysis, and pollution control. Their modification with copper oxide has been studied for various industrial applications (Queiroz & Barbosa, 2019).
Zukünftige Richtungen
The future research directions in the field of aluminum oxide-titanium oxide composites include exploring their potential applications in advanced materials and applications, like advanced coatings, energy storage systems, catalysis, biomedical applications, environmental remediation, optoelectronics, photonics, and personal care products .
Eigenschaften
IUPAC Name |
dioxotitanium;oxo(oxoalumanyloxy)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.5O.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRZQDQNVUKEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O.O=[Ti]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O5Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum oxide-titanium oxide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



